Chemical structure analysis of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Chemical structure analysis of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid
Executive Summary & Molecular Profile
4-(Cyclopropylmethyl)oxane-4-carboxylic acid (also known as 4-(cyclopropylmethyl)tetrahydro-2H-pyran-4-carboxylic acid) represents a critical scaffold in modern drug discovery. It serves as a bioisostere for gem-disubstituted cyclohexanes and piperidines, offering a unique combination of metabolic stability and polarity modulation.
The incorporation of the oxane (tetrahydropyran) ring lowers lipophilicity (LogP) compared to its carbocyclic analogs, improving solubility, while the cyclopropylmethyl moiety acts as a "metabolic bumper," sterically shielding the core from cytochrome P450 oxidation while filling hydrophobic pockets in target proteins [1, 2].
| Property | Data / Estimate | Significance |
| Molecular Formula | C₁₀H₁₆O₃ | Core Scaffold |
| Molecular Weight | 184.23 g/mol | Fragment-based design compliant |
| ClogP | ~1.2 - 1.5 | Optimized for oral bioavailability |
| pKa (Acid) | ~4.4 - 4.5 | Standard carboxylate behavior |
| Topological Polar Surface Area | 46.5 Ų | Good membrane permeability |
| Key Structural Feature | Quaternary Carbon (C4) | Rigidifies conformation; restricts rotatable bonds |
Structural & Conformational Analysis
The pharmacological utility of this molecule is dictated by the spatial arrangement of its substituents at the C4 quaternary center. Unlike monosubstituted pyrans, the 4,4-disubstitution pattern locks the ring into a specific conformational equilibrium.
The Gem-Disubstituent Effect & Chair Conformation
The oxane ring predominantly exists in a chair conformation to minimize torsional strain. At the C4 position, the two substituents—the carboxylic acid (-COOH) and the cyclopropylmethyl group (-CH₂-Cp)—compete for the thermodynamically favorable equatorial position.
-
Steric Bulk (A-Values): The cyclopropylmethyl group acts as a bulky alkyl substituent (estimated A-value > 1.7 kcal/mol). The carboxylic acid group is planar and has a slightly lower steric demand (A-value ~ 1.4 kcal/mol).
-
Preferred Conformer: The equilibrium strongly favors the conformer where the cyclopropylmethyl group is equatorial and the carboxylic acid is axial . This minimizes 1,3-diaxial interactions between the bulky alkyl group and the ring protons at C2 and C6.
Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium and the steric factors driving the preferred geometry.
Figure 1: Conformational equilibrium analysis. The bulky cyclopropylmethyl group drives the equilibrium toward Conformer B to avoid steric clashes with the oxane ring.
Synthetic Pathways & Process Optimization
Constructing the quaternary center at C4 is the synthetic bottleneck. Direct alkylation of tetrahydro-2H-pyran-4-carboxylic acid often suffers from poly-alkylation or low yields due to the low reactivity of the tertiary enolate.
The Malonate-Ether Cyclization Strategy is the most robust, self-validating protocol for scale-up, as it builds the ring around the quaternary center or establishes the center on a highly reactive acyclic precursor.
Validated Protocol: The "Split-Malonate" Route
This route avoids the use of pyrophoric bases (like LDA) on scale and utilizes standard thermodynamic control.
Step 1: Alkylation of Diethyl Malonate
-
Reagents: Diethyl malonate, (Bromomethyl)cyclopropane, NaH (or NaOEt/EtOH).
-
Mechanism: SN2 displacement.
-
Checkpoint: Monitor disappearance of starting material via GC-MS. Product: Diethyl 2-(cyclopropylmethyl)malonate.
Step 2: Double Alkylation/Cyclization
-
Reagents: Product from Step 1, Bis(2-chloroethyl) ether, NaH (2.2 equiv), DMF/DMSO.
-
Mechanism: Double SN2 intramolecular cyclization.
-
Outcome: Formation of the oxane ring yielding Diethyl 4-(cyclopropylmethyl)oxane-4,4-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Reagents: KOH (aq), Ethanol, reflux; then H₂SO₄/Heat.
-
Mechanism: Saponification to the gem-dicarboxylic acid, followed by thermal decarboxylation.
-
Purification: Crystallization from hexanes/EtOAc.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for the construction of the quaternary oxane scaffold.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The presence of the cyclopropyl ring introduces unique high-field signals in NMR.
| Method | Expected Signal / Feature | Validation Criteria |
| ¹H NMR (DMSO-d₆) | δ 0.05 - 0.50 ppm (m, 4H): Cyclopropyl methylene protons. δ 0.70 - 0.90 ppm (m, 1H): Cyclopropyl methine. δ 1.50 (d, 2H): Exocyclic -CH₂-. δ 1.80 & 3.50 ppm: Oxane ring protons (axial/equatorial split). δ 12.2 ppm (s, 1H): Carboxylic acid -OH. | Integration ratio of Cyclopropyl (4H) to Oxane (8H) must be 1:2. |
| ¹³C NMR | δ 4.5, 8.0 ppm: Cyclopropyl carbons (shielded). δ 176.0 ppm: Carbonyl carbon. δ 64.0 ppm: Oxane ether carbons (C2, C6). | Absence of malonate ester peaks (~170 ppm, ~60 ppm, ~14 ppm). |
| HRMS (ESI-) | [M-H]⁻ = 183.09 | Mass accuracy < 5 ppm. |
| IR Spectroscopy | 1700-1725 cm⁻¹: C=O Stretch (Acid).[1] 3000-3100 cm⁻¹: Cyclopropyl C-H stretch. | Broad -OH stretch (2500-3300 cm⁻¹) confirms free acid. |
Medicinal Chemistry Applications
Metabolic Stability (The "Bumper" Effect)
The cyclopropylmethyl group is a privileged motif in medicinal chemistry. It is frequently employed to replace ethyl or isopropyl groups. The strained cyclopropyl ring possesses high C-H bond dissociation energy (~106 kcal/mol), making it resistant to hydrogen atom abstraction by Cytochrome P450 enzymes [1, 3]. This modification often extends the half-life (
Bioisosterism
This scaffold acts as a polar isostere of 1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid . The oxygen atom in the oxane ring:
-
Reduces LogP by ~1 unit.
-
Acts as a hydrogen bond acceptor, potentially engaging with serine or threonine residues in the binding pocket.
-
Alters the puckering of the ring compared to cyclohexane, potentially improving fit in specific GPCR or enzyme active sites.
References
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran Synthesis. Available at: [Link]
